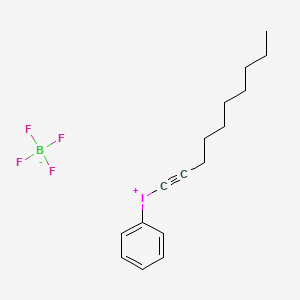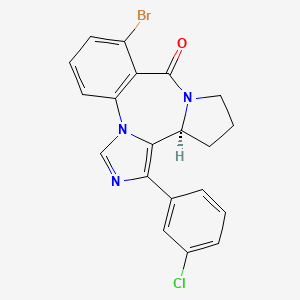
9H-Imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepin-9-one, 11,12,13,13a-tetrahydro-8-bromo-1-(3-chlorophenyl)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9H-Imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepin-9-one, 11,12,13,13a-tetrahydro-8-bromo-1-(3-chlorophenyl)-, (S)- is a complex organic molecule that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes an imidazo-pyrrolo-benzodiazepine core with bromine and chlorine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazo-Pyrrolo Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo-pyrrolo core.
Introduction of the Benzodiazepine Ring: The benzodiazepine ring is introduced through a series of condensation reactions.
Bromination and Chlorination: The bromine and chlorine substituents are introduced using brominating and chlorinating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Bretazenil: Another benzodiazepine derivative with similar structural features.
Ethyl Acetoacetate: Although not structurally similar, it shares some chemical reactivity characteristics.
Uniqueness
This compound is unique due to its specific combination of an imidazo-pyrrolo core with a benzodiazepine ring and halogen substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
106106-72-3 |
|---|---|
分子式 |
C20H15BrClN3O |
分子量 |
428.7 g/mol |
IUPAC 名称 |
(7S)-14-bromo-5-(3-chlorophenyl)-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaen-12-one |
InChI |
InChI=1S/C20H15BrClN3O/c21-14-6-2-7-15-17(14)20(26)24-9-3-8-16(24)19-18(23-11-25(15)19)12-4-1-5-13(22)10-12/h1-2,4-7,10-11,16H,3,8-9H2/t16-/m0/s1 |
InChI 键 |
BXCRLKVCRQTZHR-INIZCTEOSA-N |
手性 SMILES |
C1C[C@H]2C3=C(N=CN3C4=C(C(=CC=C4)Br)C(=O)N2C1)C5=CC(=CC=C5)Cl |
规范 SMILES |
C1CC2C3=C(N=CN3C4=C(C(=CC=C4)Br)C(=O)N2C1)C5=CC(=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


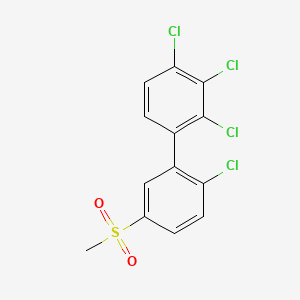
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
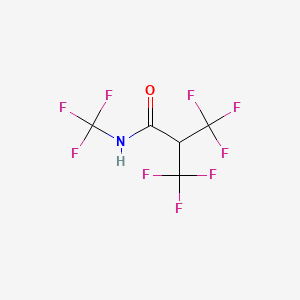

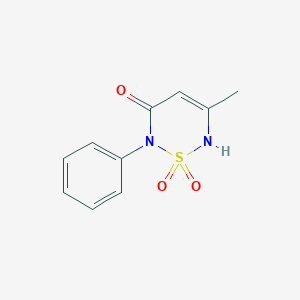
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)

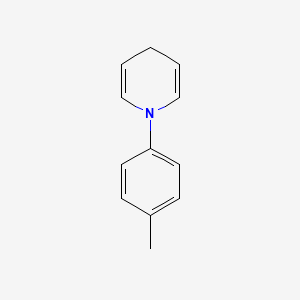
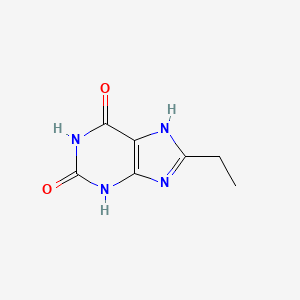

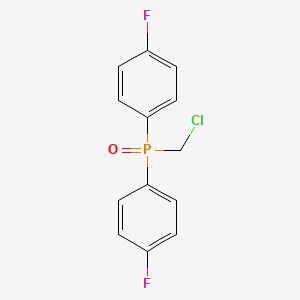
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

